molecular formula C20H18N4O2S2 B2718726 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole CAS No. 897468-87-0

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole

Cat. No.: B2718726
CAS No.: 897468-87-0
M. Wt: 410.51
InChI Key: RGCLHHNJJKPABS-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both benzene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with various reagents. One common method includes the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole is unique due to its dual benzothiazole structure, which enhances its biological activity and potential therapeutic applications. Its ability to inhibit quorum sensing and its anti-inflammatory properties make it a versatile compound in scientific research.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-26-13-6-7-15-17(12-13)28-20(22-15)24-10-8-23(9-11-24)19(25)18-21-14-4-2-3-5-16(14)27-18/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCLHHNJJKPABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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